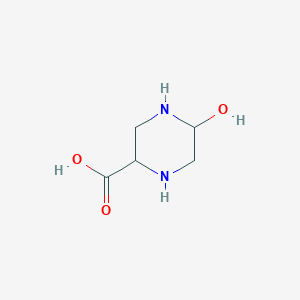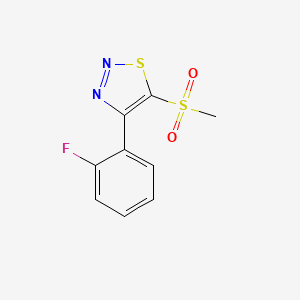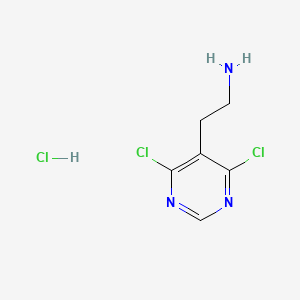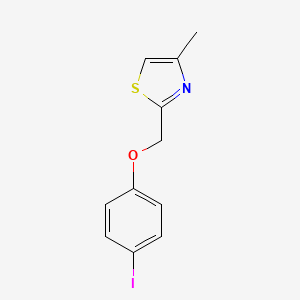
4-(p-Tolyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Tolyl)pirrolidin-3-ol es un compuesto químico caracterizado por un anillo de pirrolidina sustituido con un grupo p-tolilo en la posición 4 y un grupo hidroxilo en la posición 3
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-(p-Tolyl)pirrolidin-3-ol típicamente implica la construcción del anillo de pirrolidina seguida de la introducción de los grupos p-tolilo e hidroxilo. Un método común es la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, a partir de una amina y un aldehído adecuados, el anillo de pirrolidina se puede formar mediante una reacción de ciclización, seguida de funcionalización para introducir los grupos p-tolilo e hidroxilo .
Métodos de producción industrial: La producción industrial de 4-(p-Tolyl)pirrolidin-3-ol puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y condiciones de reacción específicas para facilitar de manera eficiente los procesos de ciclización y funcionalización .
Análisis De Reacciones Químicas
Tipos de reacciones: 4-(p-Tolyl)pirrolidin-3-ol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo o modificar el grupo p-tolilo.
Sustitución: El grupo p-tolilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .
Aplicaciones Científicas De Investigación
4-(p-Tolyl)pirrolidin-3-ol tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en diversas reacciones orgánicas.
Biología: El compuesto se puede utilizar en el estudio de vías e interacciones biológicas debido a sus propiedades estructurales.
Mecanismo De Acción
El mecanismo de acción de 4-(p-Tolyl)pirrolidin-3-ol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, influyendo en las vías biológicas. Por ejemplo, puede actuar como un inhibidor o activador de ciertas enzimas, modulando así su actividad y afectando los procesos celulares .
Compuestos similares:
Pirrolidina: Una estructura básica sin los grupos p-tolilo e hidroxilo.
Prolinol: Un derivado de pirrolidina con un grupo hidroxilo en la posición 2.
Pirrolidin-2-ona: Una lactama derivada de pirrolidina.
Singularidad: 4-(p-Tolyl)pirrolidin-3-ol es único debido a la presencia de ambos grupos p-tolilo e hidroxilo, que confieren propiedades químicas y biológicas específicas.
Comparación Con Compuestos Similares
Pyrrolidine: A basic structure without the p-tolyl and hydroxyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 4-(p-Tolyl)pyrrolidin-3-ol is unique due to the presence of both the p-tolyl and hydroxyl groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)10-6-12-7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Clave InChI |
PXCKCWCEMRICIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CNCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)


![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)
